molecular formula C9H10ClFO3 B8032839 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenol

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenol

Cat. No.: B8032839
M. Wt: 220.62 g/mol
InChI Key: GYLNYLYFFJXEQF-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenol is an organic compound with the molecular formula C9H10ClFO3. This compound is characterized by the presence of a chloro, fluoro, and methoxyethoxy group attached to a phenol ring. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically requires the presence of a strong base and a suitable solvent to facilitate the substitution of a halogen atom on the aromatic ring with a nucleophile.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chloro and fluoro groups can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluorophenol: Similar structure but lacks the methoxyethoxy group.

    2-Chloro-4-fluorophenol: Similar structure with different positioning of the chloro and fluoro groups.

    4-Fluoro-2-methylphenol: Contains a methyl group instead of a chloro group.

Uniqueness

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenol is unique due to the presence of the methoxyethoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This structural feature allows for more diverse applications and interactions in chemical and biological systems.

Properties

IUPAC Name

4-chloro-2-fluoro-3-(2-methoxyethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO3/c1-13-4-5-14-9-6(10)2-3-7(12)8(9)11/h2-3,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLNYLYFFJXEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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